5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
Properties
CAS No. |
634912-67-7 |
|---|---|
Molecular Formula |
C16H12N2O4S |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
5-nitro-2-(2-phenylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O4S/c19-15-13-7-6-11(18(21)22)10-14(13)16(20)17(15)8-9-23-12-4-2-1-3-5-12/h1-7,10H,8-9H2 |
InChI Key |
AHUSCDADIBGILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by nitration and subsequent substitution reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and acetonitrile are often used to dissolve reactants and facilitate reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the phenylsulfanyl group results in a sulfone derivative .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the phenylsulfanyl group can modulate the compound’s binding affinity to various enzymes and receptors, influencing its biological activity .
Comparison with Similar Compounds
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 13)
- Structure : Lacks the nitro group at position 5 but retains the phenylethyl side chain.
- Activity : Exhibits moderate anticonvulsant activity in PTZ and MES models, but is less potent than the nitro-substituted derivative .
- Molecular Docking : Lower binding affinity to the Na⁺ channel compared to the nitro analog, likely due to the absence of the electron-withdrawing nitro group, which may stabilize interactions with the channel’s pore .
Phenytoin
- Structure : A hydantoin derivative lacking the isoindole-dione core.
- Activity : A classical Na⁺ channel blocker and first-line anticonvulsant.
- Comparison : Docking studies indicate that 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione achieves comparable or superior binding to the Na⁺ channel’s open pore, suggesting a shared mechanism but distinct structural interactions .
5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 14)
- Structure : Similar to the target compound but substitutes the phenylsulfanyl group with a simple phenylethyl chain.
- The sulfur atom in the target compound may influence pharmacokinetics (e.g., lipophilicity) or redox properties .
Broader Structural Analogs
Folpet (2-((Trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione)
- Structure : Features a trichloromethylthio substituent instead of the nitro and phenylsulfanyl groups.
Data Tables
Table 1: Structural and Functional Comparison of Phthalimide Derivatives
| Compound Name | Core Structure | Substituents | Anticonvulsant Activity (PTZ/MES) | Na⁺ Channel Docking Affinity |
|---|---|---|---|---|
| 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-... | Isoindole-dione | 5-NO₂, 2-(PhS-CH₂CH₂) | Potent | High (comparable to phenytoin) |
| 2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione | Isoindole-dione | 2-(Ph-CH₂CH₂) | Moderate | Moderate |
| Phenytoin | Hydantoin | Diphenyl-substituted hydantoin | High | High (reference standard) |
| Folpet | Isoindole-dione | 2-(Cl₃C-S) | None (fungicide) | Not studied |
Table 2: Key Substituent Effects on Activity
| Substituent | Role in Activity |
|---|---|
| Nitro group (NO₂) | Enhances Na⁺ channel binding via electron-withdrawing effects; improves efficacy |
| Phenylsulfanyl ethyl (PhS-CH₂CH₂) | May increase lipophilicity and membrane penetration compared to phenylethyl |
| Trichloromethylthio (Cl₃C-S) | Imparts fungicidal activity but no anticonvulsant effects |
Research Findings and Implications
- Nitro Group Critical for Efficacy : The nitro group at position 5 is a key determinant of anticonvulsant potency, as its absence (e.g., Compound 13) reduces activity .
- Side Chain Modifications : The phenylsulfanyl ethyl side chain may optimize pharmacokinetic properties, though further studies are needed to confirm this hypothesis.
- Divergent Applications: Structural analogs like folpet demonstrate that minor substituent changes can shift biological activity from CNS targets to pesticidal effects .
Biological Activity
5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione is . The compound features a nitro group, a phenylsulfanyl group, and an isoindole-dione structure, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo redox reactions, while the phenylsulfanyl moiety may interact with thiol-containing proteins. These interactions can modulate critical biochemical pathways involved in cell signaling and metabolism.
1. Antimicrobial Activity
Research has indicated that 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways.
2. Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways and inhibit cell proliferation by interfering with the cell cycle.
3. Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV and other viral pathogens. Preliminary findings suggest that it may inhibit viral replication by targeting reverse transcriptase and other viral enzymes.
Research Findings
A selection of recent studies highlights the biological activity of 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |
| Study 2 | Reported that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |
| Study 3 | Showed antiviral effects against HIV with a reduction in viral load by over 90% in treated cell cultures compared to controls. |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested various concentrations of 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione against common pathogens. The results indicated a dose-dependent response, confirming its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cancer Cell Line Analysis
A study involving multiple cancer cell lines assessed the compound's ability to inhibit growth and induce apoptosis. Flow cytometry analysis revealed that treatment with the compound led to significant increases in early apoptotic cells compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
